Cas no 74730-40-8 (5-hexylpyrrolidine-2,4-dione)
5-hexylpyrrolidine-2,4-dione Chemical and Physical Properties
Names and Identifiers
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- 2,4-Pyrrolidinedione, 5-hexyl-
- 5-hexylpyrrolidine-2,4-dione
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- Inchi: 1S/C10H17NO2/c1-2-3-4-5-6-8-9(12)7-10(13)11-8/h8H,2-7H2,1H3,(H,11,13)
- InChI Key: RBCKHWQRBSYIHI-UHFFFAOYSA-N
- SMILES: N1C(CCCCCC)C(=O)CC1=O
5-hexylpyrrolidine-2,4-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | BBV-45310961-1.0g |
5-hexylpyrrolidine-2,4-dione |
74730-40-8 | 95% | 1.0g |
$1150.0 | 2022-12-27 | |
| Enamine | BBV-45310961-2.5g |
5-hexylpyrrolidine-2,4-dione |
74730-40-8 | 95% | 2.5g |
$2384.0 | 2023-10-28 | |
| Enamine | BBV-45310961-5.0g |
5-hexylpyrrolidine-2,4-dione |
74730-40-8 | 95% | 5.0g |
$3018.0 | 2022-12-27 | |
| Enamine | BBV-45310961-10.0g |
5-hexylpyrrolidine-2,4-dione |
74730-40-8 | 95% | 10.0g |
$3795.0 | 2022-12-27 | |
| Enamine | BBV-45310961-1g |
5-hexylpyrrolidine-2,4-dione |
74730-40-8 | 95% | 1g |
$1150.0 | 2023-10-28 | |
| Enamine | BBV-45310961-5g |
5-hexylpyrrolidine-2,4-dione |
74730-40-8 | 95% | 5g |
$3018.0 | 2023-10-28 | |
| Enamine | BBV-45310961-10g |
5-hexylpyrrolidine-2,4-dione |
74730-40-8 | 95% | 10g |
$3795.0 | 2023-10-28 |
5-hexylpyrrolidine-2,4-dione Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 5-hexylpyrrolidine-2,4-dione
Introduction to 5-hexylpyrrolidine-2,4-dione (CAS No. 74730-40-8)
5-hexylpyrrolidine-2,4-dione, identified by the Chemical Abstracts Service Number (CAS No.) 74730-40-8, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrrolidine class, characterized by a six-membered ring containing one nitrogen atom and two ketone functional groups. The presence of a hexyl substituent at the 5-position introduces unique physicochemical properties that make it a valuable scaffold for drug discovery and development.
The structural motif of 5-hexylpyrrolidine-2,4-dione consists of a pyrrolidine core with two carbonyl groups positioned at the 2- and 4-positions. This arrangement confers both reactivity and stability, making it a versatile intermediate in organic synthesis. The hexyl side chain further influences the compound's solubility, lipophilicity, and metabolic behavior, which are critical factors in drug design. These attributes have positioned 5-hexylpyrrolidine-2,4-dione as a promising candidate for further exploration in medicinal chemistry.
In recent years, there has been growing interest in 5-hexylpyrrolidine-2,4-dione due to its potential applications in the development of novel therapeutic agents. One of the most compelling areas of research involves its use as a precursor in the synthesis of bioactive molecules. The pyrrolidine scaffold is widely recognized for its presence in numerous pharmacologically active compounds, including CNS-targeting drugs and anti-inflammatory agents. By leveraging the reactivity of the ketone groups, researchers have been able to derivatize 5-hexylpyrrolidine-2,4-dione into more complex structures with tailored biological activities.
Recent studies have highlighted the role of 5-hexylpyrrolidine-2,4-dione in the development of small-molecule inhibitors targeting specific enzymatic pathways. For instance, modifications to the pyrrolidine core have been explored to enhance binding affinity to proteases involved in cancer progression. The hexyl substituent appears to play a crucial role in modulating both potency and selectivity, suggesting that this compound may serve as a key building block for next-generation anticancer drugs. Furthermore, computational modeling studies have predicted that derivatives of 5-hexylpyrrolidine-2,4-dione could exhibit favorable pharmacokinetic profiles, further supporting their potential as drug candidates.
The synthetic utility of 5-hexylpyrrolidine-2,4-dione has also been demonstrated in the preparation of macrocyclic compounds through cyclization reactions. These macrocycles have shown promise as scaffolds for antimicrobial and antiviral applications. The ability to introduce diverse functional groups into the pyrrolidine ring allows for fine-tuning of biological activity, making this compound a versatile tool in medicinal chemistry. Additionally, green chemistry approaches have been employed to optimize synthetic routes for 5-hexylpyrrolidine-2,4-dione, emphasizing sustainability and efficiency in drug development processes.
Another area where 5-hexylpyrrolidine-2,4-dione has shown promise is in the field of neuropharmacology. Derivatives of this compound have been investigated for their potential as ligands targeting neurotransmitter receptors. The structural flexibility of the pyrrolidine ring allows for interactions with various binding sites on receptors such as GABA-A and NMDA receptors, which are implicated in neurological disorders like epilepsy and Alzheimer's disease. Preliminary findings suggest that certain analogs of 5-hexylpyrrolidine-2,4-dione may exhibit neuroprotective effects without causing significant side effects.
The pharmacological profile of 5-hexylpyrrolidine-2,4-dione has also been studied in vitro and in vivo models to assess its potential therapeutic applications. In cell-based assays, derivatives have demonstrated inhibitory activity against enzymes overexpressed in inflammatory conditions such as rheumatoid arthritis. The hexyl substituent appears to enhance membrane permeability while maintaining selectivity towards target enzymes. Animal models have further corroborated these findings, showing that certain derivatives can modulate inflammatory pathways effectively.
Advances in chemical biology have enabled more detailed mechanistic studies of 5-hexylpyrrolidine-2,4-dione derivatives. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been used to elucidate binding interactions between these compounds and their biological targets. These structural insights have guided rational drug design efforts aimed at improving potency and reducing off-target effects. Additionally, high-throughput screening (HTS) methodologies have been employed to identify novel derivatives with enhanced pharmacological properties.
The future direction of research on 5-hexylpyrrolidine-2,4-dione is likely to focus on optimizing synthetic routes for large-scale production and exploring new therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of laboratory findings into clinical candidates. Furthermore, advancements in biocatalysis may provide sustainable alternatives for synthesizing complex derivatives without compromising yield or purity.
In conclusion,5-hexylpyrrolidine-2,4-dione (CAS No., 74730–40–8) represents a structurally intriguing compound with significant potential in pharmaceutical research . Its unique combination o f reactivity , functional group compatibility ,a nd favorable physicochemical properties makes it an attractive scaffold f or drug discovery . As our understanding o f its mechanistic action evolves ,so too will its role i n developing innovative therapeutic strategies . The continued exploration o f this compo und holds promise f or addressing unmet medical needs across multiple disease areas .
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